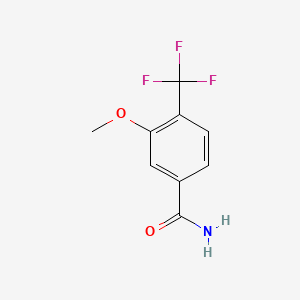

![molecular formula C13H11F2N B1399927 [3-(2,3-Difluorophenyl)phenyl]methanamine CAS No. 1341956-68-0](/img/structure/B1399927.png)

[3-(2,3-Difluorophenyl)phenyl]methanamine

Overview

Description

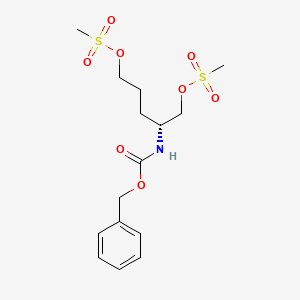

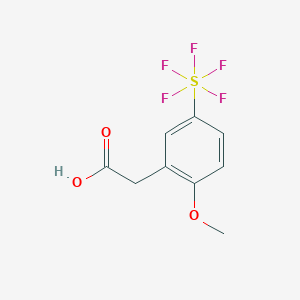

[3-(2,3-Difluorophenyl)phenyl]methanamine is a compound that contains a methanamine group attached to a phenyl ring, which is further substituted with a 2,3-difluorophenyl group . This structure suggests that it could have properties similar to other aromatic amines.

Molecular Structure Analysis

The molecule consists of a methanamine group attached to a phenyl ring, which is further substituted with a 2,3-difluorophenyl group . The presence of the fluorine atoms may influence the electronic properties of the molecule, potentially affecting its reactivity.Scientific Research Applications

Neuropharmacology: Enhancing Catecholamine Transmission

This compound has been studied for its potential to enhance catecholamine transmission in the brain, particularly in the context of neurodegenerative diseases like Parkinson’s disease . It may promote cognition by increasing the expression of immediate early genes related to neuronal activity and plasticity, suggesting a role in improving cognitive deficits associated with such conditions .

Psychiatric Research: Treatment of Cognitive Disorders

The ability of [3-(2,3-Difluorophenyl)phenyl]methanamine to modulate neurotransmitter levels could be beneficial in treating psychiatric conditions characterized by cognitive impairment. Its procognitive effects in animal models, as evidenced by improved performance in object recognition and reversal learning tests, indicate its potential application in psychiatric research .

Molecular Biology: Gene Expression Studies

Research has shown that this compound can induce changes in gene expression, particularly those genes associated with neuronal activity and cognition. This makes it a valuable tool for molecular biology studies aiming to understand the genetic basis of neural function and cognitive processes .

Synthetic Chemistry: Development of Novel Compounds

As a phenyl-pyrrolidine derivative, [3-(2,3-Difluorophenyl)phenyl]methanamine serves as a starting point for the synthesis of a variety of novel compounds with potential therapeutic applications. Its distinctive pharmacological profile can be leveraged to create new drugs with targeted effects on the central nervous system .

Chemical Biology: Receptor Antagonism Studies

The compound’s hypothesized mechanism of action involves antagonism at specific receptors, such as the 5-hydroxytryptamine 7 receptor and α2©-adrenoceptor. This property can be utilized in chemical biology to study the effects of receptor antagonism on neurotransmission and behavior .

Pharmacokinetics: Drug Exposure and Efficacy

Understanding the pharmacokinetics of [3-(2,3-Difluorophenyl)phenyl]methanamine is crucial for its development as a therapeutic agent. Research into its in vivo efficacy and drug exposure levels can provide insights into optimal dosing regimens and the compound’s therapeutic window .

Neurochemistry: Monoaminergic Neurotransmission

The compound’s impact on monoaminergic tissue neurochemistry is another area of interest. Its effects on noradrenaline and dopamine levels in various brain regions can be explored to understand its influence on mood, motivation, and reward pathways .

Translational Medicine: From Bench to Bedside

Finally, the transition of [3-(2,3-Difluorophenyl)phenyl]methanamine from laboratory research to clinical application is an important field of study. Translational medicine efforts focus on how the compound’s unique properties can be harnessed to treat human diseases, with an emphasis on safety, efficacy, and patient outcomes .

properties

IUPAC Name |

[3-(2,3-difluorophenyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N/c14-12-6-2-5-11(13(12)15)10-4-1-3-9(7-10)8-16/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPUGDPTJFLYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C(=CC=C2)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1399849.png)

![6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine](/img/structure/B1399865.png)